2-Amino-5-(methylsulfonyl)pentanamide is a chemical compound characterized by its unique molecular structure and functional groups. The compound has the molecular formula and a molecular weight of approximately 173.22 g/mol. It features an amide group and a methylsulfonyl group, which contribute to its chemical reactivity and potential applications in various scientific fields.
This compound can be sourced from chemical databases such as PubChem and BenchChem, where it is cataloged under the CAS number 16709-23-2. The compound is also referenced in the FDA Global Substance Registration System, indicating its relevance in regulated products.
2-Amino-5-(methylsulfonyl)pentanamide is classified as an amide due to the presence of the amide functional group. It also falls under the category of sulfonamides because of the methylsulfonyl moiety. This classification is significant for understanding its chemical behavior and potential interactions with biological systems.
The synthesis of 2-Amino-5-(methylsulfonyl)pentanamide typically involves several key steps:
The reaction mechanism typically involves nucleophilic acyl substitution, where the nucleophile (the amine group from pentanamide) attacks the electrophilic carbon of the sulfonyl chloride, leading to the formation of 2-Amino-5-(methylsulfonyl)pentanamide after purification steps such as crystallization or distillation.
The molecular structure of 2-Amino-5-(methylsulfonyl)pentanamide can be represented using various notations:
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)C(CC(C(=O)N)N)CN=C(N)NThese representations provide insights into the spatial arrangement of atoms within the molecule.
The compound's data includes:
2-Amino-5-(methylsulfonyl)pentanamide can undergo several types of chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for 2-Amino-5-(methylsulfonyl)pentanamide largely depends on its interactions with biological systems:
The physical properties of 2-Amino-5-(methylsulfonyl)pentanamide include:
Key chemical properties include:
2-Amino-5-(methylsulfonyl)pentanamide has potential applications in various fields:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1